1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic hybrid molecule featuring a piperidine-4-carboxamide core linked to two pharmacologically significant moieties:
- 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl: A pyrazole derivative substituted with a methoxy group at position 3 and a methyl group at position 1. The methoxy group enhances solubility and modulates electronic properties, while the methyl group improves metabolic stability .
- 5-Methyl-1,3,4-thiadiazol-2-yl: A thiadiazole ring with a methyl substituent, which contributes to hydrogen bonding and π-π stacking interactions in biological targets .
Its design leverages the synergistic effects of pyrazole and thiadiazole motifs, which are known for their bioactivity in drug discovery .
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-9-17-18-15(25-9)16-12(22)10-4-6-21(7-5-10)14(23)11-8-20(2)19-13(11)24-3/h8,10H,4-7H2,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTCDEYGUUKCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrazole moiety with a thiadiazole and a piperidine ring, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula: C15H20N6O3S
- Molecular Weight: 364.4 g/mol
- CAS Number: 1251686-62-0
The compound's structure includes key functional groups that are often associated with biological activity:
| Functional Group | Description |
|---|---|
| Pyrazole | Known for anticancer properties |
| Thiadiazole | Exhibits antimicrobial activities |
| Piperidine | Enhances bioavailability |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Recent studies have focused on the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested: HepG2 (liver carcinoma), A549 (lung carcinoma)
- IC50 Values: The compound demonstrated significant potency with IC50 values comparable to established chemotherapeutics.
In a study evaluating similar pyrazole derivatives, compounds showed IC50 values ranging from 5.35 μM to 8.74 μM against HepG2 and A549 cells respectively, indicating promising anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
These results suggest that the compound may possess significant antibacterial properties, potentially due to the presence of the thiadiazole moiety, which is known for its antimicrobial effects .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways: The pyrazole ring may interfere with specific enzyme functions critical for cancer cell proliferation.
- Interaction with DNA: Some studies suggest that pyrazole derivatives can bind to DNA, leading to apoptosis in cancer cells.
- Antioxidant Activity: The presence of methoxy groups may enhance antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Study on Pyrazole Derivatives:
- Thiadiazole Compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
5-Amino-1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
- Structure : Contains a 5-methyl-thiadiazole group linked via a thioacetyl bridge to a pyrazole ring.
- Key Differences: Replaces the piperidine-carboxamide core with a cyano group, reducing conformational flexibility. Exhibits lower molecular weight (295.0 g/mol vs. ~420 g/mol for the target compound) and higher synthetic yield (60.72%) .
- Implications : The thioacetyl linker may enhance electrophilic reactivity but reduce metabolic stability compared to the carboxamide group in the target molecule .
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea
- Structure: Features a 5-propyl-thiadiazole and a phenoxy-substituted pyrazole connected via a thiourea bridge.
- Key Differences: The thiourea group (vs. The 5-propyl substituent on the thiadiazole increases hydrophobicity, which may affect solubility .
- Implications : The propyl group could enhance membrane permeability but reduce aqueous solubility compared to the target’s 5-methyl-thiadiazole .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : A pyrazole-carboxamide with chlorinated aryl groups and a pyridylmethyl substituent.
- Key Differences :
- Implications : The absence of a thiadiazole ring limits its ability to engage in sulfur-mediated interactions compared to the target compound .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structure : A pyrazolo-pyridine carboxamide with ethyl and methyl substituents.
- Molecular weight (374.4 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
- Implications : The rigid pyrazolo-pyridine core may limit binding to flexible enzyme pockets compared to the piperidine-containing target .
Research Findings and Implications
- Thiadiazole Substituents : Methyl groups (target compound) improve solubility compared to propyl or unsubstituted thiadiazoles .
- Linker Groups : Carboxamide bridges (target) offer superior metabolic stability over thiourea or thioacetyl linkers .
- Aromatic Systems : Hybrid systems (e.g., piperidine-pyrazole-thiadiazole) balance flexibility and target engagement better than rigid scaffolds (e.g., pyrazolo-pyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
